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molecular formula C9H3F4NO2 B2432756 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile CAS No. 215732-94-8

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile

Cat. No. B2432756
M. Wt: 233.122
InChI Key: QPYMMYGNDXPHIU-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a solution of 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile (5.0 g, 21.44 mmol) in acetic acid (20 ml) was added conc. hydrochloric acid (20 ml), and the mixture was heated under reflux overnight. The reaction solution was concentrated, and the precipitated crystals were filtered and washed with water to give the objective substance (4.76 g, 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:16])[O:7][C:6]2[CH:8]=C[C:10](C#N)=[CH:11][C:5]=2[O:4][C:3]1([F:15])[F:14].Cl.[C:18]([OH:21])(=[O:20])[CH3:19]>>[F:15][C:3]1([F:14])[O:4][C:5]2[CH:11]=[CH:10][C:19]([C:18]([OH:21])=[O:20])=[CH:8][C:6]=2[O:7][C:2]1([F:1])[F:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1(C(OC2=C(O1)C=CC(=C2)C#N)(F)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give the objective substance (4.76 g, 88%)

Outcomes

Product
Name
Type
Smiles
FC1(C(OC2=C(O1)C=CC(=C2)C(=O)O)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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